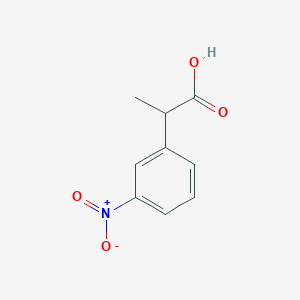

2-(3-nitrophenyl)propanoic Acid

Overview

Description

Scientific Research Applications

1. Chemical Synthesis and Mechanism Studies

2-(3-nitrophenyl)propanoic Acid and its derivatives have been a subject of interest in chemical synthesis. For example, the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid was studied, focusing on the production of 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid. This research provided insights into the mechanism of the elimination reaction (Chu Wen-yi, 2011).

2. Pharmaceutical Research

2-(3-nitrophenyl)propanoic Acid derivatives have been synthesized and evaluated for their potential pharmaceutical applications. For instance, novel (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid (3a) and its analogues were synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, showing significant efficacy (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).

3. Biochemistry and Enantioseparation

The compound and its variants have been used in biochemical studies, particularly in enantioseparation. Research focused on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, investigating the influence of substituents on enantiorecognition. This has implications for the production of optically pure compounds in pharmaceuticals (Shengqiang Tong et al., 2016).

4. Organic Chemistry and Materials Science

In the field of organic chemistry and materials science, the compound's derivatives have been studied for their potential in creating new materials and chemicals. For instance, organotin(IV) derivatives of 3-[N-(4-Nitrophenyl)-amido]propanoic Acid were synthesized and their antibacterial and antifungal properties were explored (K. Shahid et al., 2006).

5. Photochemical Studies

The compound's derivatives have been used in photochemical studies. For example, the crystal structure of a photochromism compound containing a 3-(3-nitrophenyl)propanoic acid derivative was characterized, providing insights into the photochemical properties of such compounds (Wuxin Zou et al., 2004).

6. Corrosion Inhibition Research

In corrosion inhibition research, derivatives of 2-(3-nitrophenyl)propanoic Acid have been studied for their effectiveness in preventing corrosion in metal alloys. A study on Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound closely related to 2-(3-nitrophenyl)propanoic Acid, demonstrated its capability as an effective corrosion inhibitor for copper alloy in chloride solution, highlighting its potential use in industrial applications (N. Nam et al., 2016).

7. Peptide Synthesis

The use of 2-(3-nitrophenyl)propanoic Acid derivatives in peptide synthesis has also been explored. Studies on ortho-Nitrophenyl Nalpha-para-toluenesulfonyl-alpha-aminoisobutyrate, a compound involving a 2-(3-nitrophenyl)propanoic Acid derivative, revealed insights into its conformation and implications for peptide synthesis, contributing to the understanding of peptide bond formation mechanisms (M. Crisma, C. Toniolo, 2002).

8. Anticancer Research

Compounds derived from 2-(3-nitrophenyl)propanoic Acid have been evaluated for their potential anticancer activity. A study on 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which includes a 2-(3-nitrophenyl)propanoic Acid derivative, showed promising antimitotic activity and low toxicity, indicating potential for development as anticancer agents (Kamila Buzun et al., 2021).

9. Environmental Science

In the field of environmental science, the radiation chemistry of compounds related to 2-(3-nitrophenyl)propanoic Acid has been studied, particularly in applications related to nuclear waste solutions. Research on 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol, a compound with structural similarities, provided insights into its stability and behavior under radiation, which is critical for its use in nuclear solvent extraction systems (Katy L. Swancutt et al., 2011).

10. Anti-inflammatory Research

Finally, new phenolic compounds derived from 2-(3-nitrophenyl)propanoic Acid were isolated from Eucommia ulmoides Oliv. leaves and tested for their anti-inflammatory activities. This research contributes to the understanding of natural products with potential therapeutic benefits (Xiaolei Ren et al., 2021).

properties

IUPAC Name |

2-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCZZRXBIBUPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-nitrophenyl)propanoic Acid | |

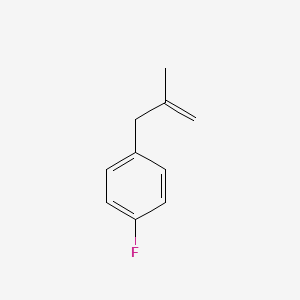

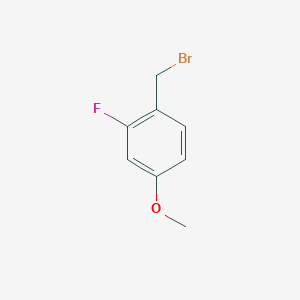

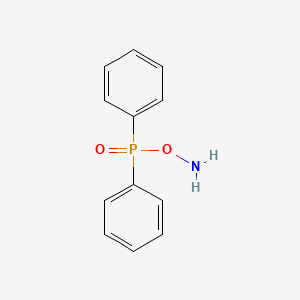

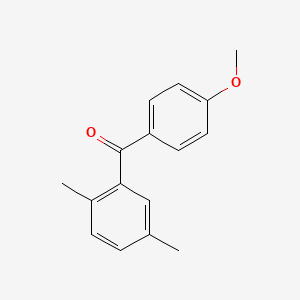

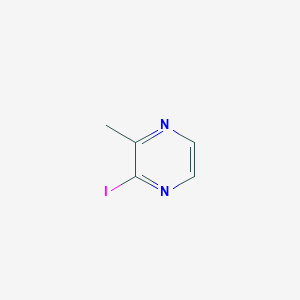

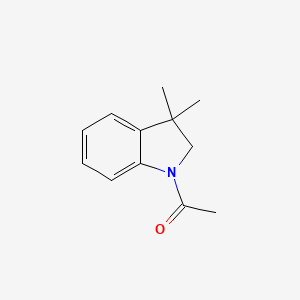

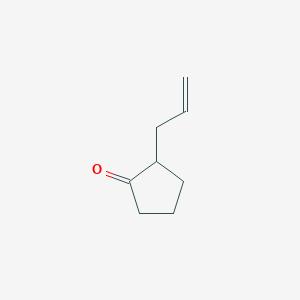

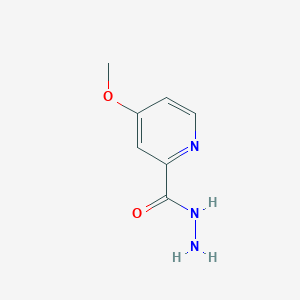

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)

![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)